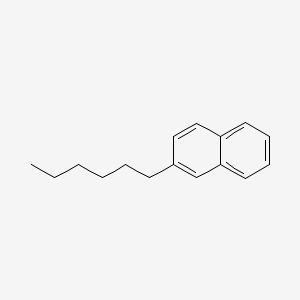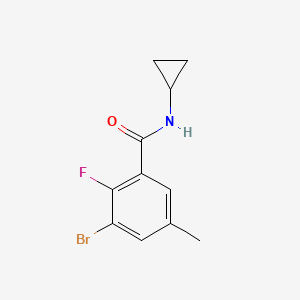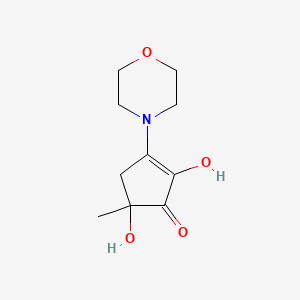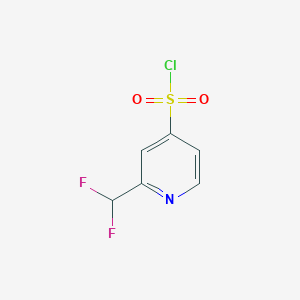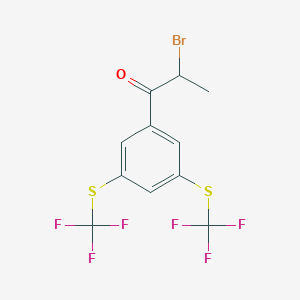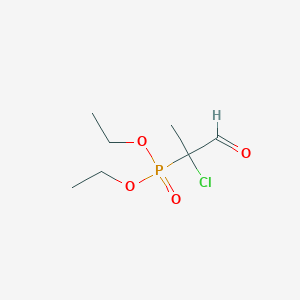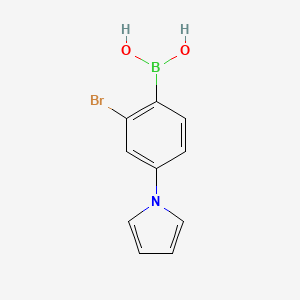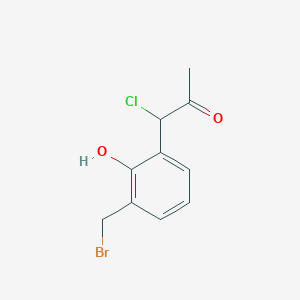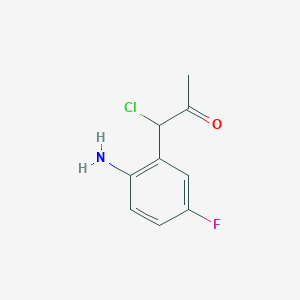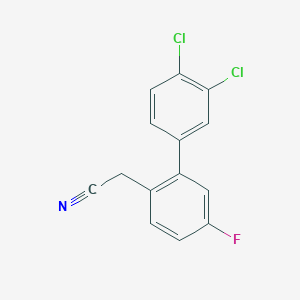![molecular formula C14H4BrF9O2 B14071696 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
The synthesis of 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene typically involves multiple steps, including halogenation and etherification reactions. . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and functional groups allows it to form strong interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene include:
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of substituents in this compound imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H4BrF9O2 |
|---|---|
Molecular Weight |
455.07 g/mol |
IUPAC Name |
1-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H4BrF9O2/c15-6-1-2-9(26-14(22,23)24)10(18)11(6)25-12-7(16)3-5(4-8(12)17)13(19,20)21/h1-4H |
InChI Key |
GTNMCIACMPMMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


